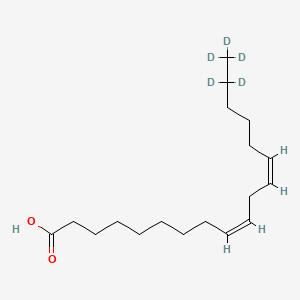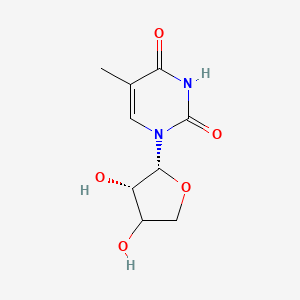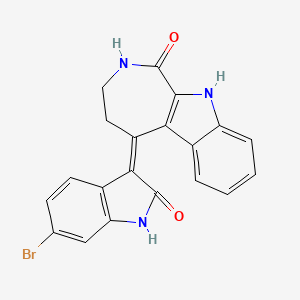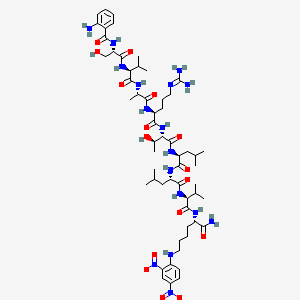
2Abz-SVARTLLV-Lys(Dnp)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. It is designed to study the specificity and activity of proteases, particularly those involved in the complement system. The compound consists of a sequence of amino acids with specific modifications: 2-aminobenzoyl (2Abz) at the N-terminus and dinitrophenyl (Dnp) attached to the lysine residue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-SVARTLLV-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification methods, including preparative HPLC, are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the cleavage of the peptide into smaller fragments.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can undergo oxidation.
Substitution: Specific residues can be substituted with other amino acids to study the effects on protease activity.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and specific complement proteases are used to cleave the peptide.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Major Products Formed
Cleaved Peptides: The primary products are smaller peptide fragments resulting from protease activity.
Oxidized Peptides: Peptides with oxidized amino acid residues.
科学研究应用
2Abz-SVARTLLV-Lys(Dnp)-NH2 is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate to measure the activity and specificity of various proteases.
Complement System Studies: The peptide is used to study the classical complement pathway, particularly the activity of the C1s protease.
Drug Development: It aids in the development of specific inhibitors targeting proteases involved in inflammatory diseases.
Biochemical Research: The compound is used to elucidate the mechanisms of protease action and to identify potential therapeutic targets.
作用机制
The compound exerts its effects by serving as a substrate for proteases. The 2-aminobenzoyl (2Abz) group acts as a fluorescent tag, while the dinitrophenyl (Dnp) group acts as a quencher. Upon cleavage by a protease, the fluorescence is unquenched, allowing for the measurement of protease activity. The molecular targets are the active sites of proteases, and the pathways involved include the complement system and other proteolytic pathways.
相似化合物的比较
Similar Compounds
2Abz-GLQRALEI-Lys(Dnp)-NH2: Another peptide substrate used to study protease activity.
2Abz-SLGRKIQI-Lys(Dnp)-NH2: A substrate for different proteases with a distinct amino acid sequence.
Uniqueness
2Abz-SVARTLLV-Lys(Dnp)-NH2 is unique due to its specific amino acid sequence, which makes it a preferred substrate for studying the C1s protease of the classical complement pathway. Its design allows for precise measurement of protease activity, making it a valuable tool in biochemical research.
属性
分子式 |
C57H91N17O16 |
|---|---|
分子量 |
1270.4 g/mol |
IUPAC 名称 |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChI 键 |
PLFSDZNXIXUINU-VDWFYOMFSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





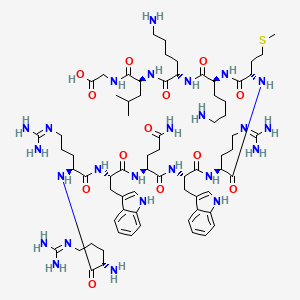


![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
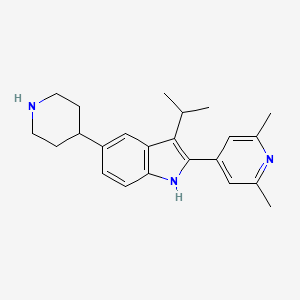
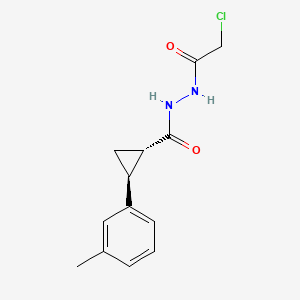
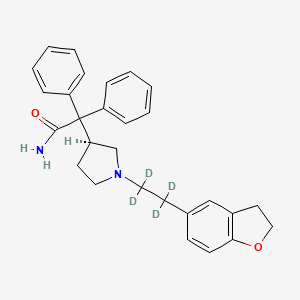
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
